molecular formula C18H19N5O2S2 B6084082 methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

Cat. No.: B6084082
M. Wt: 401.5 g/mol
InChI Key: WKMKYRJLSWOJLR-UHFFFAOYSA-N
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Description

Methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a 2-amino-4-methylthiazole moiety at position 3. The triazole ring is further connected via a thioether linkage to a methyl benzoate group. The integration of a thiazole ring, which often enhances bioavailability and target binding, positions this compound as a candidate for further therapeutic exploration.

Properties

IUPAC Name

methyl 4-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-4-9-23-15(14-11(2)20-17(19)27-14)21-22-18(23)26-10-12-5-7-13(8-6-12)16(24)25-3/h4-8H,1,9-10H2,2-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMKYRJLSWOJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews its biological activity, synthesis pathways, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features several pharmacologically relevant substructures:

  • Methyl ester : Contributes to solubility and bioavailability.
  • Triazole ring : Known for its antifungal and antibacterial properties.
  • Thiazole moiety : Associated with various bioactivities including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the triazole and thiazole rings enhances the compound's ability to inhibit microbial growth.

A study highlighted that derivatives of triazoles showed extensive antifungal activity against various strains, indicating the potential of this compound in developing new antifungal agents .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar thiazole and triazole derivatives have been reported to exhibit chemopreventive effects. The mechanism often involves the inhibition of specific enzymatic pathways that are crucial for cancer cell proliferation .

Structure–Activity Relationship (SAR)

The biological activity can be correlated with the structural features of the compound:

Compound Feature Biological Activity
Triazole ringAntifungal, antibacterial
Thiazole moietyAnticancer, antimicrobial
Allyl groupEnhances bioactivity

Synthesis Pathways

The synthesis of this compound can be achieved through several synthetic routes. These methods typically involve:

  • Formation of the thiazole and triazole rings through cyclization reactions.
  • Introduction of the allyl group via nucleophilic substitution.
  • Esterification to form the final product.

These synthetic approaches ensure high yields and purity of the compound .

Study on Antimicrobial Activity

In a recent study evaluating various triazole derivatives, it was found that methyl 4-{([4-allyl-(2-amino-thiazol)]thio)methyl}benzoate exhibited moderate to strong inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Evaluation of Anticancer Potential

Another study investigated the anticancer properties of similar thiazole-triazole compounds against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Molecular Attributes

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
Methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate (Main) 1,2,4-Triazole, allyl, 2-amino-4-methylthiazole, thioether, methyl benzoate C₁₇H₂₀N₆O₂S₂ ~404
BTBO1-BTBO13 (Schiff base derivatives) Thiazole-oxazol-5-one hybrid, Schiff base-linked aromatic aldehydes Varies Varies
Methyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 4-Amino-5-phenyltriazole, thioether-acetamido, methyl benzoate C₁₈H₁₅N₃O₄S 369.4
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole, phenylcarbamoyl, methyl benzoate C₁₈H₁₅N₃O₄S 369.4
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs Thiazol-4(5H)-one, benzylidene, substituted phenylamino Varies Varies

Key Observations:

  • The main compound distinguishes itself through the dual heterocyclic system (triazole + thiazole), which is absent in simpler analogs like the phenyl-substituted triazole in .
  • The 2-amino-4-methylthiazole moiety could facilitate hydrogen bonding with biological targets, a feature absent in thiadiazole-based analogs (e.g., ) .

Anticonvulsant Potential

Schiff base derivatives (BTBO1-BTBO13) demonstrated anticonvulsant activity in rodent models, attributed to their thiazole-oxazolone hybrids . While the main compound shares a thiazole component, its triazole-thiazole architecture may offer synergistic effects, though direct evidence is lacking.

Antimicrobial Activity

1,2,4-Triazole-thiazole hybrids, such as those in , exhibit antimicrobial properties due to sulfur-mediated electron interactions and heterocyclic stability . The main compound’s 2-amino group on the thiazole could further enhance bacterial membrane disruption, analogous to aminothiazole derivatives .

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